molecular formula C12H15N3O2 B14910117 N-(5-methylpyridin-2-yl)-6-oxopiperidine-3-carboxamide

N-(5-methylpyridin-2-yl)-6-oxopiperidine-3-carboxamide

Cat. No.: B14910117
M. Wt: 233.27 g/mol
InChI Key: YJZWKJHEORPXFN-UHFFFAOYSA-N
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Description

N-(5-methylpyridin-2-yl)-6-oxopiperidine-3-carboxamide is a heterocyclic compound that contains both pyridine and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylpyridin-2-yl)-6-oxopiperidine-3-carboxamide typically involves the reaction of 5-methyl-2-pyridinecarboxylic acid with piperidine derivatives under specific conditions. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of automated synthesis equipment and continuous flow reactors to ensure consistent quality and yield. The choice of reagents and solvents may also be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylpyridin-2-yl)-6-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO) at low temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-(5-methylpyridin-2-yl)-6-oxopiperidine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-methylpyridin-2-yl)-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-methylpyridin-2-yl)-6-oxopiperidine-3-carboxamide is unique due to its specific combination of pyridine and piperidine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

N-(5-methylpyridin-2-yl)-6-oxopiperidine-3-carboxamide

InChI

InChI=1S/C12H15N3O2/c1-8-2-4-10(13-6-8)15-12(17)9-3-5-11(16)14-7-9/h2,4,6,9H,3,5,7H2,1H3,(H,14,16)(H,13,15,17)

InChI Key

YJZWKJHEORPXFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2CCC(=O)NC2

Origin of Product

United States

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